5-Formyloctanoic acid 5-Formyloctanoic acid
Brand Name: Vulcanchem
CAS No.: 143554-30-7
VCID: VC16828291
InChI: InChI=1S/C9H16O3/c1-2-4-8(7-10)5-3-6-9(11)12/h7-8H,2-6H2,1H3,(H,11,12)
SMILES:
Molecular Formula: C9H16O3
Molecular Weight: 172.22 g/mol

5-Formyloctanoic acid

CAS No.: 143554-30-7

Cat. No.: VC16828291

Molecular Formula: C9H16O3

Molecular Weight: 172.22 g/mol

* For research use only. Not for human or veterinary use.

5-Formyloctanoic acid - 143554-30-7

Specification

CAS No. 143554-30-7
Molecular Formula C9H16O3
Molecular Weight 172.22 g/mol
IUPAC Name 5-formyloctanoic acid
Standard InChI InChI=1S/C9H16O3/c1-2-4-8(7-10)5-3-6-9(11)12/h7-8H,2-6H2,1H3,(H,11,12)
Standard InChI Key IALITVYFSQTTML-UHFFFAOYSA-N
Canonical SMILES CCCC(CCCC(=O)O)C=O

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure and Nomenclature

8-Formyloctanoic acid (C₉H₁₆O₃) is an aliphatic carboxylic acid with a formyl (-CHO) substituent at the terminal carbon of an eight-carbon chain. Its systematic IUPAC name is 8-oxononanoic acid, though it is often referred to by its common name in oxidation studies . The compound’s structure is characterized by:

  • A carboxylic acid group (-COOH) at the first carbon.

  • A formyl group (-CHO) at the eighth carbon.

  • A saturated hydrocarbon backbone.

This configuration distinguishes it from shorter-chain analogs like 5-formyl-2-furancarboxylic acid (CAS 13529-17-4), a furan derivative with distinct reactivity .

Physicochemical Properties

While explicit data for 8-formyloctanoic acid is limited, its properties can be inferred from related aldehydic fatty acids:

PropertyValue/DescriptionSource
Molecular Weight172.22 g/mol
Retention Time (GC)Similar to stearic acid
SolubilityLikely polar due to -COOH and -CHO
StabilityProne to further oxidation

The compound’s polarity, conferred by its functional groups, suggests moderate solubility in polar solvents but limited stability under oxidative conditions .

Synthesis and Formation Pathways

Auto-Oxidation of Linoleic Acid

8-Formyloctanoic acid is primarily formed during the auto-oxidation of methyl linoleate, an unsaturated fatty acid ester. Key steps include:

  • Radical Initiation: Abstraction of hydrogen from linoleate’s bis-allylic positions, generating lipid radicals.

  • Peroxyl Radical Formation: Reaction with molecular oxygen to form peroxyl intermediates.

  • β-Scission: Fragmentation of peroxyl radicals, yielding shorter-chain aldehydes, including 8-formyloctanoic acid .

This pathway was confirmed via gas chromatography (GC), where 8-formyloctanoic acid exhibited a retention time identical to synthesized standards .

Reaction Conditions and Byproducts

  • Temperature: Auto-oxidation occurs at ambient temperatures over weeks.

  • Catalysts: Metal ions (e.g., Fe²⁺/Fe³⁺) accelerate radical formation.

  • Byproducts: Include hydroperoxides, ketones, and other aldehydic fragments .

Comparative studies show that linoleic acid produces higher yields of 8-formyloctanoic acid than monounsaturated analogs, likely due to its multiple double bonds facilitating radical propagation .

Toxicological Profile and Biological Impact

Acute Toxicity in Animal Models

In murine studies, 8-formyloctanoic acid demonstrated significant toxicity when administered orally:

ParameterObservationSource
Lethal Dose (LD₅₀)Not established; 70% mortality at 14 weeks
Target OrgansLiver, gastrointestinal tract
MechanismDisruption of lipid membranes

The compound’s toxicity is attributed to its reactivity with cellular membranes and proteins, leading to oxidative stress and apoptosis .

Synergistic Effects in Complex Mixtures

When present in oxidized lipid fractions containing monoglycerides and free fatty acids, 8-formyloctanoic acid exacerbates toxicity. For example:

  • A mixture of monoglycerides and free fatty acids incubated for 14 weeks caused 70% mortality in mice, compared to 100% mortality in unfractionated oxidized fats .

  • The aldehyde group likely reacts with amine residues in proteins, forming advanced lipoxidation end-products (ALEs) .

Analytical Detection and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS)

8-Formyloctanoic acid is detectable via GC-MS, with key parameters:

  • Column: Polar stationary phase (e.g., polyethylene glycol).

  • Retention Time: Slightly shorter than stearic acid (C18:0) .

  • Mass Fragments: Characteristic peaks at m/z 58 (CHO⁺) and m/z 60 (COOH⁺) .

Challenges in Analysis

  • Volatility: Low volatility necessitates derivatization (e.g., silylation) for GC analysis.

  • Co-elution: Risk of overlap with other medium-chain aldehydes without high-resolution columns .

Industrial and Environmental Relevance

Implications for Biofuel Stability

In biodiesel derived from unsaturated feedstocks (e.g., soybean oil), 8-formyloctanoic acid formation signals oxidative degradation, which:

  • Lowers fuel efficiency.

  • Increases engine deposits.

  • Necessitates antioxidant additives .

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